molecular formula C18H17BrN2O4S B2530615 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole CAS No. 1105206-56-1

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2530615
CAS No.: 1105206-56-1
M. Wt: 437.31
InChI Key: TZIDEIDQSAQBMN-UHFFFAOYSA-N
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Description

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a sulfonylmethyl group, and an isopropoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the sulfonylmethyl group: This can be done by reacting the bromophenyl derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Incorporation of the isopropoxyphenyl group: This step involves the alkylation of the phenyl ring with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Scientific Research Applications

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    5-(((4-Methylphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: This compound has a methylphenyl group instead of a bromophenyl group, which may affect its physical and chemical properties.

    5-(((4-Nitrophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: This compound has a nitrophenyl group instead of a bromophenyl group, which may influence its biological activity and toxicity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIDEIDQSAQBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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